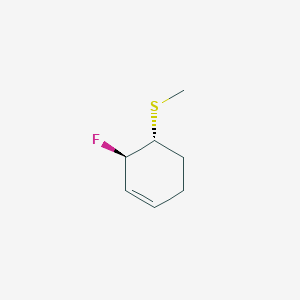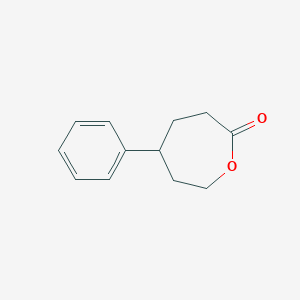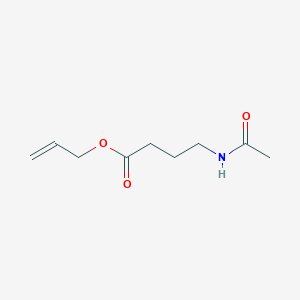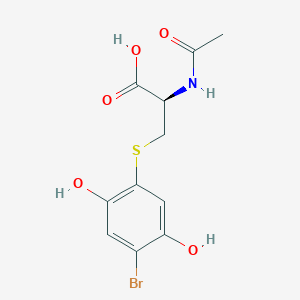
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone, also known as BACH, is a synthetic compound that has been extensively studied for its potential use in scientific research. BACH has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of cellular processes.
Mechanism Of Action
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone acts as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to modulate various cellular signaling pathways, including the MAPK and PI3K/Akt pathways. These effects are thought to be mediated by the ability of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone to modify the redox state of cells.
Biochemical And Physiological Effects
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of cell cycle regulators. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to protect against oxidative stress-induced cell death and to promote cell survival.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone in lab experiments include its potent antioxidant activity, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include its potential toxicity at high concentrations and the need for further investigation into its long-term effects.
Future Directions
For the study of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to investigate the long-term effects of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone and to optimize its dosing and administration. Finally, the development of new synthetic methods for the production of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone may also be of interest for future research.
Synthesis Methods
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone can be synthesized through a series of chemical reactions starting from hydroquinone. The synthesis involves the bromination of hydroquinone, followed by the addition of N-acetylcysteine to form the final product.
Scientific Research Applications
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been used in a variety of scientific research applications, including the study of oxidative stress, cellular signaling pathways, and the regulation of gene expression. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been investigated for its potential use as an antioxidant and as a therapeutic agent for the treatment of various diseases.
properties
CAS RN |
126216-13-5 |
|---|---|
Product Name |
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone |
Molecular Formula |
C11H12BrNO5S |
Molecular Weight |
350.19 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5S/c1-5(14)13-7(11(17)18)4-19-10-3-8(15)6(12)2-9(10)16/h2-3,7,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t7-/m0/s1 |
InChI Key |
BAWSSZXNXYCICI-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
SMILES |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
Other CAS RN |
126216-13-5 |
synonyms |
2-bromo-5-(N-acetylcystein-S-yl)hydroquinone BMACHQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



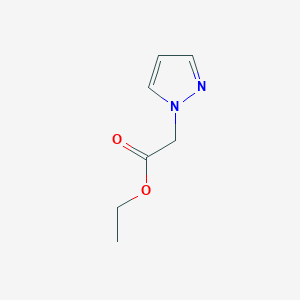
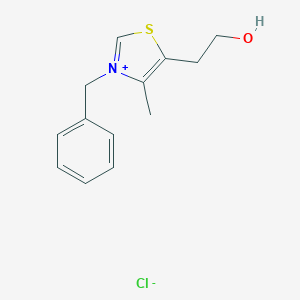
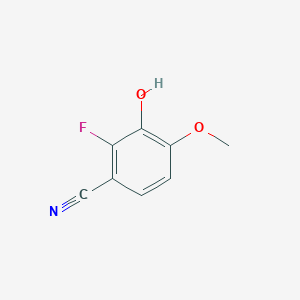
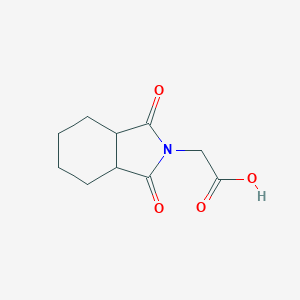
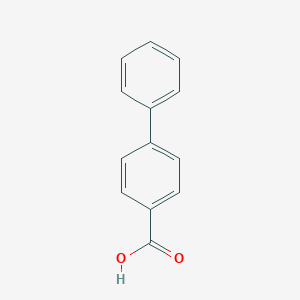
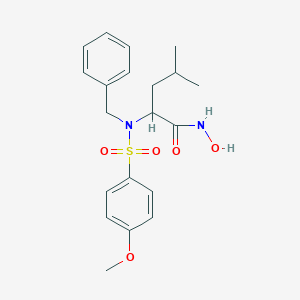
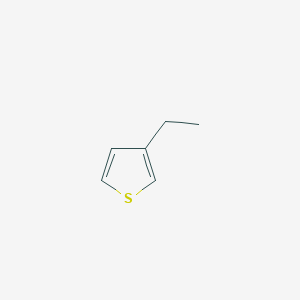
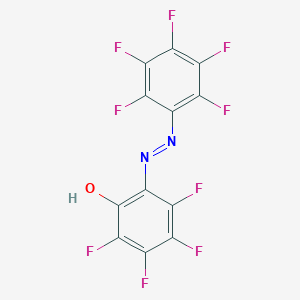
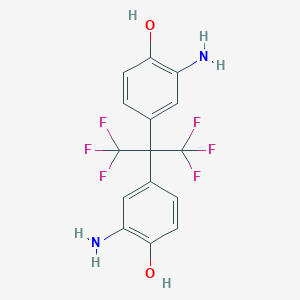
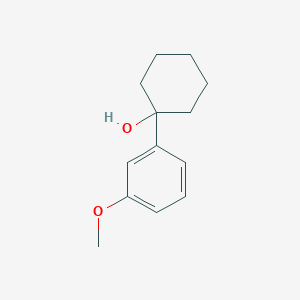
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
